

Spectral Data and Analysis of 2-Bromopropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromopropiophenone**

Cat. No.: **B137518**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-bromopropiophenone** (α -Bromopropiophenone), a key intermediate in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, outlines representative experimental protocols for acquiring such data, and includes a visualization of the compound's mass spectral fragmentation pathway.

Spectroscopic Data Summary

The following tables summarize the key spectral data for **2-bromopropiophenone**, compiled from various spectral databases.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.4 - 8.1	Multiplet	-	Aromatic Protons (C_6H_5)
~5.3	Quartet	~6.8	Methine Proton (-CHBr)
~1.9	Doublet	~6.8	Methyl Protons (-CH ₃)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
~192	Carbonyl Carbon (C=O)
~134	Aromatic Carbon (ipso-C)
~128 - 133	Aromatic Carbons (CH)
~43	Methine Carbon (-CHBr)
~22	Methyl Carbon (-CH ₃)

Note: These are approximate chemical shifts. The carbonyl carbon is characteristically found in the downfield region of the spectrum.

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3060	Aromatic C-H Stretch
~2980, 2930	Aliphatic C-H Stretch
~1685	C=O Stretch (Aromatic Ketone)
~1595, 1450	C=C Aromatic Ring Stretch
~1260	C-C(=O)-C Stretch
~690, 750	C-H Bending (Aromatic)
~600	C-Br Stretch

MS (Mass Spectrometry) Data

m/z	Relative Intensity	Proposed Fragment
212/214	Low	$[M]^+$ (Molecular Ion with $^{79}\text{Br}/^{81}\text{Br}$)
105	High	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl cation)
77	Medium	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)
51	Medium	$[\text{C}_4\text{H}_3]^+$

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Experimental Protocols

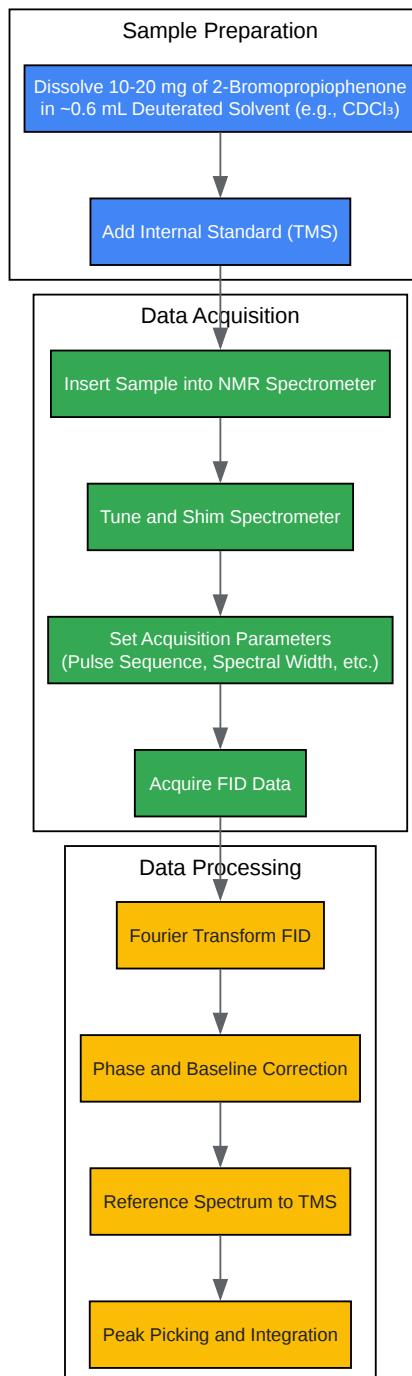
While specific experimental parameters for the publicly available spectra of **2-bromopropiophenone** are not consistently provided, the following sections outline representative protocols for acquiring NMR, IR, and MS data for this type of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-bromopropiophenone** is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The Free Induction Decay (FID) is averaged over 16-32 scans to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is employed. Typical parameters include a 30° pulse width, a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .

- Data Processing: The acquired FIDs are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

General NMR Experimental Workflow

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NMR Experimental Workflow

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2-bromopropiophenone**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . To improve the signal-to-noise ratio, 16 to 32 scans are co-added.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

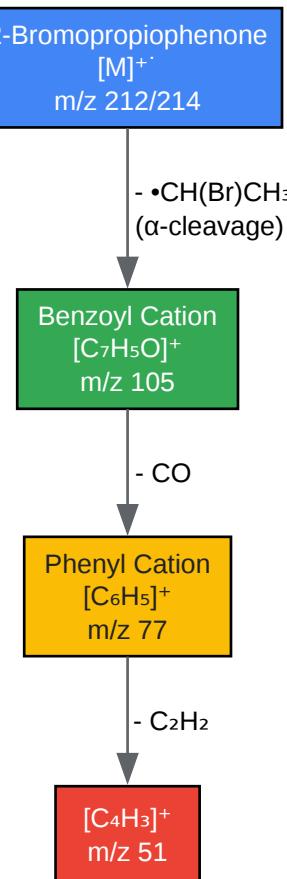
Mass Spectrometry (MS)

- Sample Introduction and Separation: The sample is typically introduced via a Gas Chromatograph (GC) for separation from any impurities. A dilute solution of **2-bromopropiophenone** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
- Instrumentation: A GC system coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is commonly used.
- GC Conditions: A non-polar capillary column (e.g., DB-5ms) is often used. A typical temperature program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound. Helium is typically used as the carrier gas.
- MS Conditions: The separated compound enters the mass spectrometer. Electron Ionization is performed at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-300.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Mass Spectrometry Fragmentation Pathway

The electron ionization mass spectrum of **2-bromopropiophenone** is characterized by specific fragmentation patterns. The primary fragmentation involves an alpha-cleavage, where the bond between the carbonyl group and the adjacent carbon is broken. This leads to the formation of the highly stable benzoyl cation.

Mass Spectrometry Fragmentation of 2-Bromopropiophenone



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Fragmentation Pathway of 2-Bromopropiophenone

The fragmentation is initiated by the ionization of the **2-bromopropiophenone** molecule. The most favorable fragmentation is the cleavage of the C-C bond alpha to the carbonyl group, resulting in the loss of a $\cdot\text{CH}(\text{Br})\text{CH}_3$ radical and the formation of the benzoyl cation (m/z 105), which is often the base peak. This stable cation can then lose a neutral carbon monoxide (CO)

molecule to form the phenyl cation (m/z 77). Subsequent fragmentation of the phenyl ring can lead to the formation of smaller ions, such as the ion at m/z 51.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com